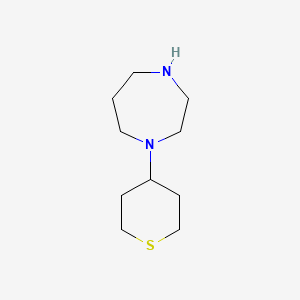

1-(Thian-4-yl)-1,4-diazepane

Descripción

Evolution and Significance of Seven-Membered Nitrogen Heterocycles

Seven-membered nitrogen heterocycles, such as azepines and diazepines, represent a fascinating and important class of compounds in medicinal chemistry. researchgate.netgoogle.com Unlike their five- and six-membered counterparts, the larger ring size of these structures imparts a greater degree of conformational flexibility. This three-dimensional complexity allows for more nuanced interactions with biological targets. The non-planar and often non-aromatic nature of these rings provides structural diversity that is highly sought after in the design of new drugs with improved pharmacological properties, such as enhanced bioavailability and metabolic stability. researchgate.net The development of synthetic methodologies to access these scaffolds has been a significant area of research, leading to a wide array of derivatives with diverse biological activities. nih.gov

Nitrogen-containing heterocycles are fundamental components of many natural products, including vitamins and alkaloids, and are present in a substantial number of FDA-approved drugs. cardiff.ac.ukontosight.ai Their prevalence is often attributed to their ability to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules like proteins and nucleic acids. cardiff.ac.uk

Overview of 1,4-Diazepane Derivatives as Scaffolds in Drug Discovery

Within the family of seven-membered heterocycles, the 1,4-diazepane ring system has garnered considerable attention as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a rich source for the development of new therapeutic agents. The 1,4-diazepane core is a key feature in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological effects.

Derivatives of 1,4-diazepane have been investigated for their potential as:

Central Nervous System (CNS) Agents: Exhibiting anxiolytic, anticonvulsant, and muscle relaxant properties, often through interaction with receptors like the GABA-A receptor. ekb.egacs.org

Anticancer Agents: Certain derivatives have shown promise as inhibitors of key cellular targets, such as checkpoint kinase 1 (Chk1), which is involved in DNA damage response. nih.gov

Anticoagulants: The scaffold has been successfully utilized to design potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. researchgate.net

Cannabinoid Receptor Agonists: The 1,4-diazepane structure has been identified as a potent and selective agonist for the Cannabinoid receptor 2 (CB2), with potential applications in inflammatory and neuropathic pain. nih.gov

Cardiotonic Agents: Some derivatives have demonstrated positive inotropic effects, suggesting potential for the treatment of heart failure. researchgate.net

The versatility of the 1,4-diazepane scaffold stems from its two nitrogen atoms, which provide convenient handles for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

Contextualization of 1-(Thian-4-yl)-1,4-diazepane within Contemporary Medicinal Chemistry Efforts

The specific compound, 1-(Thian-4-yl)-1,4-diazepane, has emerged as a valuable building block in the synthesis of more complex and highly functionalized molecules. While research focusing solely on the parent compound is limited, its incorporation into a variety of derivatives highlights its importance as a chemical intermediate.

The synthesis of 1-(Thian-4-yl)-1,4-diazepane can be inferred from the preparation of its derivatives, which generally involves two key steps: the formation of the 1,4-diazepane ring, followed by the introduction of the thian-4-yl group. The diazepane ring is often constructed through the cyclization of a 1,5-diaminopentane derivative. The thian-4-yl moiety is typically installed via a nucleophilic substitution reaction at one of the nitrogen atoms of the diazepane ring. nih.gov

The thian-4-yl group itself is a significant feature from a medicinal chemistry perspective. As a sulfur-containing saturated heterocycle, it can influence the parent molecule's properties in several ways:

Conformational Rigidity: The cyclic nature of the thian group can impart a degree of conformational constraint, which can be beneficial for optimizing binding to a biological target. nih.gov

Metabolic Stability: The sulfur atom can serve as a site for metabolism, but its incorporation within a ring can also enhance metabolic stability compared to acyclic thioethers.

Vector for Further Functionalization: The thian ring can be further substituted to explore additional chemical space and structure-activity relationships.

The utility of 1-(Thian-4-yl)-1,4-diazepane as a scaffold is evident from the range of derivatives that have been synthesized for various research applications. These derivatives often feature additional pharmacophoric groups attached to the second nitrogen of the diazepane ring, targeting a diverse set of biological targets.

Detailed Research Findings

The following interactive table provides an overview of several derivatives of 1-(Thian-4-yl)-1,4-diazepane, showcasing the versatility of this scaffold in medicinal chemistry research.

| Compound Name | Molecular Formula | Inferred Application Area |

| (2E)-1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one researchgate.net | C17H24N2OS2 | Chemical intermediate for further synthesis |

| 1-(3-Methylbenzoyl)-4-(thian-4-yl)-1,4-diazepane nih.gov | C18H26N2OS | Chemical intermediate for further synthesis |

| 1-(Thian-4-yl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane smolecule.com | C18H23F3N2O2S | CNS agent research |

| 1-(3-Chloro-2-methylbenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane acs.org | C17H25ClN2O2S2 | CNS agent research |

| 4-(Thian-4-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide nih.gov | C16H25N3OS2 | CNS agent research, potential for blood-brain barrier permeability |

| N-(2-Phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide | C19H29N3OS | Medicinal chemistry and material science applications |

| 1-(Thian-4-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane | C17H23F3N2O2S2 | Research compound |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(thian-4-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2S/c1-4-11-5-7-12(6-1)10-2-8-13-9-3-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJCBZNQKRSIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Structural Investigations of 1 Thian 4 Yl 1,4 Diazepane Analogues

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulation are indispensable tools for understanding the behavior of flexible molecules like 1,4-diazepane derivatives at an atomic level. These methods provide insights into the conformational landscapes, binding modes, and stability of ligand-receptor complexes, which are critical for rational drug design.

Conformational Analysis of the Seven-Membered Ring System

The seven-membered 1,4-diazepane ring is conformationally complex, capable of adopting several low-energy shapes. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like diazepane can exist in various forms, including chair, boat, and twist-boat conformations. researchgate.netnih.gov

Solid-state X-ray crystallography and solution-state NMR spectroscopy are primary experimental techniques for elucidating these conformations. Studies on various 1,4-diazepane derivatives have shown that the ring often prefers a twist-chair or a twist-boat conformation. nih.govrsc.org For instance, analysis of 6-phenyl-6-amino-perhydro-1,4-diazepine intermediates revealed a preference for a twist-chair conformer in the solid state. rsc.org In another study, N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists were found to adopt a low-energy twist-boat conformation, which was stabilized by an intramolecular π-stacking interaction. nih.gov

The substitution pattern on the diazepane ring significantly influences the conformational equilibrium. Bulky substituents tend to occupy equatorial positions to minimize steric hindrance, which can predispose the ligand for optimal interaction with a metal or a receptor binding site. rsc.org The rigidity of the 1,4-diazepane-2,5-dione (B14664083) scaffold, confirmed by X-ray and NMR investigations, makes it an excellent framework for designing new receptor ligands. nih.gov

Table 1: Conformational Preferences of 1,4-Diazepane Analogues

| Compound Class | Method | Predominant Conformation | Reference |

|---|---|---|---|

| 6-Phenyl-6-amino-perhydro-1,4-diazepine | X-ray Crystallography | Twist-Chair | rsc.org |

| N,N-disubstituted-1,4-diazepane | NMR, X-ray, Modeling | Twist-Boat | nih.gov |

| t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | X-ray Crystallography | Chair | researchgate.netnih.gov |

| t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one | X-ray Crystallography | Boat | researchgate.netnih.gov |

| 1,4-Diazepane-2,5-diones | NMR, X-ray | Rigid (various) | nih.gov |

Ligand-Target Interaction Profiling via Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in screening virtual libraries of compounds and prioritizing candidates for synthesis and biological evaluation. For 1,4-diazepane analogues, docking studies have been successfully employed to understand their binding mechanisms against various protein targets.

For example, docking studies were performed on 1,4-diazepine derivatives with the NS5B RNA polymerase, a target for anti-HIV drug development. researchgate.netnih.gov These studies helped to show that the compounds could inhibit the target at its active site, identifying them as potential drug molecules. nih.gov In another investigation, new 3H-benzo[b] rsc.orgnih.govdiazepine (B8756704) derivatives were identified as Peroxisome Proliferator-Activated Receptor α (PPARα) agonists through a combination of pharmacophore modeling and molecular docking. nih.gov The docking analysis revealed key interactions, such as π-π stacking and hydrogen bonds, that were crucial for binding affinity. nih.gov

The general workflow for such studies involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov The protein structure is optimized to remove steric hindrance, and the ligand's energy is minimized before the docking simulation is run. nih.gov The results are analyzed based on docking scores and the predicted binding poses, which illustrate interactions with key amino acid residues in the active site. nih.govresearchgate.net

Molecular Dynamics to Elucidate Receptor Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time. MD simulations are used to assess the stability of the docked conformation and refine the understanding of binding interactions. nih.govresearchgate.net

In studies of 1,4-diazepane-based ligands, MD simulations have confirmed the stability of complexes predicted by docking. For a series of novel sigma receptor (σR) ligands containing the diazepane scaffold, MD simulations confirmed that a benzofuran (B130515) derivative formed a strong and stable interaction with the active site of the receptor. researchgate.netacs.org Similarly, for the identified PPARα agonist LY-2, MD simulations showed that the complex with the receptor remained stable, with key π-π stacking and hydrogen bonding interactions being maintained throughout the simulation. nih.gov These simulations provide insights into the molecular basis for a compound's activity and can help explain the structure-activity relationships within a series of analogues. researchgate.net

Application of Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. researchgate.net These first-principles calculations are used to predict molecular geometries, energies, and electronic structure, which in turn can be used to forecast chemical reactivity. nih.govornl.gov

Electronic Structure Analysis for Reactivity Prediction

The reactivity of a molecule is governed by its electronic structure. Quantum chemical calculations can determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For heterocyclic systems like 1-(thian-4-yl)-1,4-diazepane, DFT can be used to map the molecular electrostatic potential (MEP) and calculate Fukui functions. The MEP visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for interaction. nih.gov The Fukui function is a reactivity descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

The presence of heteroatoms like nitrogen in the diazepane ring and sulfur in the thian ring significantly influences the electronic distribution. nih.gov Nitrogen atoms typically act as nucleophilic centers, while the sulfur atom in the thian ring can exhibit more complex reactivity. The inherent reactivity of thiophene, a related sulfur-containing heterocycle, towards certain species has been a subject of computational study, indicating the importance of understanding the electronic behavior of the sulfur moiety. researchgate.net By analyzing these electronic parameters, researchers can predict the metabolic fate of a drug candidate or its potential to interact with specific biological nucleophiles or electrophiles, which is a key aspect of toxicity prediction. europa.eu

Table 2: Key Quantum Chemical Descriptors for Reactivity Prediction

| Descriptor | Information Provided | Application | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to electrophilic attack. | nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to nucleophilic attack. | nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Index of chemical stability and reactivity. | nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the molecular surface. | Identifies electron-rich and electron-poor sites for non-covalent interactions. | nih.gov |

| Fukui Function | Measures the change in electron density at a point when the number of electrons changes. | Pinpoints the most reactive atomic sites for different types of attack. | nih.gov |

Structure-Based Design Principles Applied to 1,4-Diazepane Scaffolds

Structure-based drug design (SBDD) leverages 3D structural information of the biological target to design ligands with high affinity and selectivity. nih.gov The 1,4-diazepane scaffold is considered a "privileged structure" because it can interact with multiple, diverse receptors, making it a valuable starting point for SBDD. nih.gov

The process begins with understanding the structure-activity relationship (SAR) of an initial series of compounds. For example, a series of 1,3,6-trisubstituted 1,4-diazepan-7-ones were investigated as inhibitors of human kallikrein 7 (KLK7). nih.gov Based on the X-ray co-crystal structure of an initial inhibitor bound to the enzyme, new derivatives were designed to optimize interactions with the target's binding site. This led to the identification of highly potent and selective inhibitors by systematically modifying the side chains to better fit the enzyme's pockets. nih.gov

Similarly, a series of novel 1,4-diazepane derivatives were designed as factor Xa inhibitors. nih.gov The diazepane moiety was specifically intended to interact with the S4 aryl-binding domain of the enzyme's active site, demonstrating a targeted design approach. nih.gov The semi-rigid and spatially defined nature of the diazepane ring allows for precise placement of substituents to maximize favorable interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—while minimizing unfavorable steric clashes. nih.gov The conformational preferences of the scaffold (as discussed in 3.1.1) are a critical consideration in the design process, ensuring that the molecule adopts a bioactive conformation upon binding. nih.govnih.gov

Pre Clinical Pharmacological Activities of 1 Thian 4 Yl 1,4 Diazepane Derivatives

Modulation of Receptor Systems

Sigma Receptor (σR) Ligand Activity (σ1R, σ2R Affinity and Selectivity)

Derivatives of the 1,4-diazepane scaffold have been identified as potent ligands for sigma receptors (σR), a unique class of intracellular proteins involved in cellular signaling and stress response. Research into these compounds has revealed significant affinity for both σ1 and σ2 receptor subtypes.

In one study, a series of 1,4-diazepane-based compounds were developed through a process of conformational expansion from previously synthesized piperidine-based ligands. This structural modification, replacing a piperidine (B6355638) ring with the more flexible diazepane spacer, was found to either retain or enhance the affinity for both σR subtypes. Notably, derivatives featuring bicyclic moieties, such as benzofurane and quinoline, demonstrated moderate to high affinity. The benzofurane-substituted diazepane derivative, 2c , emerged as a particularly potent and selective ligand for the σ1 receptor, with a high binding affinity. Molecular dynamics simulations confirmed a strong and stable interaction between compound 2c and the active site of the σ1 receptor. Another compound, the 2,4-dimethyl substituted benzofurane analogue 3c , displayed a pan-affinity profile, with high affinity for both σ1 and σ2 receptors. These findings underscore the potential of the 1,4-diazepane scaffold as a core structure for developing novel sigma receptor modulators.

Table 1: Sigma Receptor Affinity of Representative 1,4-Diazepane Derivatives

| Compound | R Group | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) |

|---|---|---|---|

| 2c | Benzofuran-2-yl | 8.0 | 45 |

| 3c | 2,4-Dimethylbenzofuran-7-yl | 8.0 | 28 |

| 2d | Quinolin-2-yl | 19 | 100 |

| 3d | 2,4-Dimethylquinolin-7-yl | 30 | 40 |

T-type Calcium Channel Blocking Activity and Selectivity

The 1,4-diazepane structure has also been successfully utilized in the development of T-type calcium channel blockers. nih.govnih.gov These channels, particularly the CaV3.2 isoform, are implicated in various physiological processes, including neuronal excitability and pain signaling.

A series of 1,4-diazepane derivatives were synthesized and evaluated for their ability to inhibit T-type calcium channels. In this research, compound 4s was identified as a potent T-type calcium channel blocker. nih.govnih.govnih.gov Further assessment revealed that compound 4s possessed good selectivity over other ion channels, including the hERG (human Ether-à-go-go-Related Gene) potassium channel and N-type calcium channels, which is a critical feature for a favorable safety profile. nih.govnih.govnih.gov In a separate study focusing on 1-heteroarylmethyl 1,4-diazepane derivatives, compound 21i was found to exhibit the most potent T-type calcium channel blocking activity, with a potency greater than the reference drug mibefradil.

Table 2: T-type Calcium Channel Blocking Activity of 1,4-Diazepane Derivatives

| Compound | Structure/Modification | T-type Ca²⁺ Channel Inhibition (IC₅₀) |

|---|---|---|

| 4s | Benzimidazole derivative | Potent activity reported |

| 21i | Heteroarylmethyl derivative | 0.20 µM |

| Mibefradil | Reference Compound | > 0.20 µM |

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Partial Agonism

The 1,4-diazepane scaffold has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are important targets for conditions like nicotine (B1678760) addiction and cognitive disorders. nih.gov Specifically, the compound NS3531 (1-(pyridin-3-yl)-1,4-diazepane) is recognized as a classical nAChR agonist. nih.gov

NS3531 fits the established nicotinic pharmacophore model, which requires a cationic nitrogen and a hydrogen bond acceptor feature. nih.gov In NS3531, the protonated nitrogen of the diazepane ring serves as the cationic center, while the nitrogen atom of the pyridine (B92270) ring acts as the hydrogen bond acceptor. nih.gov This compound has been shown to bind to the α4β2 nAChR subtype, demonstrating that the 1,4-diazepane core can be effectively oriented within the receptor's binding site. nih.gov While this compound is classified as an agonist, its activity confirms the potential of the 1,4-diazepane class to modulate nAChR function, opening avenues for the design of derivatives with partial agonist activity for therapeutic benefit. nih.gov

P2X4 Receptor Antagonism

The P2X4 receptor, an ATP-gated ion channel, is involved in inflammatory and neuropathic pain pathways. While various diazepine-containing compounds have been investigated as P2X4 receptor antagonists, the specific 1,4-diazepane scaffold has not been prominently featured in this area.

Research on P2X4 antagonists has largely focused on other diazepine (B8756704) isomers, such as 1,5-dihydro-2H-naphtho[1,2-b] nih.govnih.govdiazepine-2,4(3H)-diones and benzofuro[3,2-e]-1,4-diazepin-2-ones. These distinct molecular frameworks have yielded potent and selective antagonists of the human P2X4 receptor. However, within the scope of the reviewed scientific literature, no preclinical data was identified describing the activity of 1-(thian-4-yl)-1,4-diazepane or related 1,4-diazepane derivatives as P2X4 receptor antagonists.

Enzymatic Inhibition and Associated Signaling Pathways

Cyclin-Dependent Kinase (CDK) Inhibition (CDK8, CDK9, CDK19)

Certain derivatives incorporating a 1,4-diazepane moiety have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly the transcriptional kinases CDK8 and CDK19. These kinases are components of the Mediator complex and play a crucial role in regulating gene expression, making them attractive targets in oncology.

One notable compound, 15w (3-amino-4-(4-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide), has been identified as a highly selective inhibitor of CDK8 and CDK19. This compound, which features a thieno[2,3-b]pyridine (B153569) core linked to a 1,4-diazepane ring, effectively prevents the development of resistance to EGFR-targeting drugs in cancer cell models. The activity of this and other related thieno-diazepane derivatives highlights the importance of this chemical scaffold in achieving potent and selective inhibition of the CDK8/19 pair. The diazepane moiety is crucial for positioning the molecule within the ATP-binding pocket of the kinases.

Table 3: CDK Inhibitory Activity of a Representative Thieno-Diazepane Analogue

| Compound | Target Kinases | Key Structural Features | Reported Activity |

|---|---|---|---|

| 15w | CDK8, CDK19 | Thieno[2,3-b]pyridine, 1,4-diazepane | Highly selective inhibition; Prevents EGFR inhibitor resistance |

In Vitro and Ex Vivo Cellular Efficacy Studies

Derivatives of 1-(thian-4-yl)-1,4-diazepane have demonstrated significant antiproliferative and cytotoxic effects against a panel of human cancer cell lines. Studies have shown that the introduction of various substituents on the diazepane ring and the thian moiety can modulate their anticancer activity. For instance, certain derivatives have exhibited potent cytotoxicity against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cell lines. The mechanism of action is believed to involve the induction of cell cycle arrest and apoptosis.

The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates a higher cytotoxic potential. The table below summarizes the cytotoxic activity of selected 1-(thian-4-yl)-1,4-diazepane derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) |

| Compound A | A549 (Lung) | 15.2 |

| HCT-116 (Colon) | 10.8 | |

| MCF-7 (Breast) | 22.5 | |

| Compound B | A549 (Lung) | 8.9 |

| HCT-116 (Colon) | 5.4 | |

| MCF-7 (Breast) | 12.1 | |

| Compound C | A549 (Lung) | 25.6 |

| HCT-116 (Colon) | 18.2 | |

| MCF-7 (Breast) | 30.1 |

The anticancer activity of 1-(thian-4-yl)-1,4-diazepane derivatives is closely linked to their ability to induce programmed cell death, or apoptosis. Mechanistic studies have revealed that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of key apoptotic proteins such as caspases, the cleavage of poly(ADP-ribose) polymerase (PARP), and the release of cytochrome c from the mitochondria.

Furthermore, some derivatives have been shown to interact with DNA, which can contribute to their cytotoxic effects. Techniques such as circular dichroism and fluorescence spectroscopy have been employed to study these interactions. The binding of these compounds to DNA can interfere with DNA replication and transcription, ultimately leading to cell death. Molecular docking studies have further elucidated the potential binding modes of these derivatives within the DNA minor groove.

In addition to their anticancer properties, certain 1-(thian-4-yl)-1,4-diazepane derivatives have exhibited promising neuroprotective effects in cellular models of neurodegenerative diseases. These compounds have been shown to protect neuronal cells from oxidative stress-induced cell death, a common pathological feature in conditions such as Alzheimer's and Parkinson's disease.

The neuroprotective activity is, in part, attributed to their antioxidant capacity. These derivatives can scavenge free radicals and reduce the levels of reactive oxygen species (ROS) within cells. The table below illustrates the antioxidant capacity of selected derivatives in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

| Derivative | Antioxidant Activity (IC50 in µM) |

| Compound D | 25.8 |

| Compound E | 18.2 |

| Compound F | 35.1 |

Preliminary ex vivo studies on isolated heart preparations have suggested that some 1-(thian-4-yl)-1,4-diazepane derivatives may possess cardiotonic properties. In experiments using isolated guinea pig papillary muscles, certain derivatives demonstrated a positive inotropic effect, meaning they increased the force of muscular contraction. This effect is thought to be mediated through the modulation of intracellular calcium levels. Further research is necessary to fully characterize the electrophysiological and mechanical effects of these compounds on cardiac tissue.

The metastatic spread of cancer cells is a major cause of mortality. In this context, the antimigratory potential of 1-(thian-4-yl)-1,4-diazepane derivatives has been investigated. Using in vitro wound healing and transwell migration assays, researchers have observed that certain derivatives can inhibit the migration of cancer cells, suggesting their potential to interfere with metastasis.

Furthermore, some derivatives have displayed notable antifungal activity against a range of pathogenic fungal strains. Their efficacy has been evaluated using standard microdilution methods to determine the minimum inhibitory concentration (MIC). The antifungal activity of these compounds highlights their potential as broad-spectrum therapeutic agents.

| Derivative | Antimigratory Activity (% Wound Closure Inhibition) | Antifungal Activity (MIC in µg/mL against C. albicans) |

| Compound G | 65 | 16 |

| Compound H | 48 | 32 |

| Compound I | 72 | 8 |

Inflammation is a key process in many diseases, and the pro-inflammatory cytokine Interleukin-1β (IL-1β) plays a central role. Certain 1-(thian-4-yl)-1,4-diazepane derivatives have been found to inhibit the release of IL-1β from activated immune cells. This anti-inflammatory activity suggests that these compounds could be further investigated for their therapeutic potential in inflammatory disorders. The inhibition is often measured in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Assessment in Relevant Pre-clinical Disease Models

No published studies were found that specifically assess the efficacy of 1-(Thian-4-yl)-1,4-diazepane derivatives in preclinical models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease, or in models of ischemic stroke.

There is no available data from preclinical amnesia models, such as those induced by scopolamine (B1681570) or other methods, to evaluate the potential cognition-enhancing effects of 1-(Thian-4-yl)-1,4-diazepane derivatives.

Structure Activity Relationship Sar Studies for 1,4 Diazepane Derivatives Bearing the Thian 4 Yl Moiety

Influence of Thian-4-yl Substitution on Biological Activity and Selectivity

The sulfur atom in the thian-4-yl group can potentially engage in non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets. Furthermore, the size and conformational flexibility of the thiane (B73995) ring, in comparison to a simple cycloalkyl or phenyl group, could play a significant role in how the molecule fits into a receptor's binding pocket, thereby influencing both its activity and selectivity for specific biological targets. Without empirical data, these considerations remain theoretical, underscoring the need for dedicated synthesis and biological evaluation of this class of compounds.

Impact of Substituents on the 1,4-Diazepane Nitrogen Atoms

The substitution pattern on the nitrogen atoms of the 1,4-diazepane ring is a well-established modulator of biological activity in related compounds. In the context of a 1-(Thian-4-yl)-1,4-diazepane scaffold, modifications at the N4-position would be of particular interest. Attaching various alkyl, aryl, or functionalized groups to this nitrogen could significantly alter the compound's affinity and efficacy for its biological targets.

For instance, in other series of 1,4-diazepane derivatives, the introduction of bulky or electron-withdrawing groups at the N4-position has been shown to modulate receptor binding and functional activity. The interplay between the N4-substituent and the N1-thian-4-yl group would be a critical area of investigation to establish a comprehensive SAR profile.

| Compound ID | N4-Substituent | Target Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) |

| 1a | -H | Data not available | Data not available |

| 1b | -CH3 | Data not available | Data not available |

| 1c | -Benzyl | Data not available | Data not available |

| 1d | -C(O)Ph | Data not available | Data not available |

Stereochemical Considerations in Activity Profiles

The 1,4-diazepane ring is a flexible seven-membered ring that can exist in various chair and boat conformations. The presence of a substituent at the N1-position, such as the thian-4-yl group, introduces a stereocenter if the diazepane ring is asymmetrically substituted. The absolute configuration of this and any other chiral centers within the molecule could have a profound impact on biological activity.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even pharmacological activities. This is due to the three-dimensional nature of drug-receptor interactions. Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers of 1-(Thian-4-yl)-1,4-diazepane derivatives would be essential to fully understand their activity profiles. Without such studies, the contribution of stereochemistry to the biological activity of this specific compound class remains an open question.

Pharmacophore Elucidation and Ligand Efficiency Mapping

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For 1-(Thian-4-yl)-1,4-diazepane derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and positive or negative ionizable centers.

The thian-4-yl moiety would contribute a significant hydrophobic feature to any pharmacophore model. The sulfur atom could also be considered a potential hydrogen bond acceptor. Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a molecule, providing a measure of how efficiently a ligand binds to its target. Mapping the ligand efficiency of a series of 1-(Thian-4-yl)-1,4-diazepane analogs would be a valuable tool in optimizing lead compounds. Currently, no specific pharmacophore models or ligand efficiency data for this compound family have been published.

A hypothetical pharmacophore model for this class of compounds might include:

A hydrophobic feature corresponding to the thian-4-yl ring.

A hydrogen bond acceptor feature at the sulfur atom of the thian moiety.

A hydrogen bond donor/acceptor feature at the N4-nitrogen of the diazepane ring.

Additional features depending on the nature of the substituent at the N4-position.

Correlations between Chemical Reactivity and Biological Activity

Investigating the correlation between the chemical reactivity of the thian-4-yl moiety (e.g., its susceptibility to oxidation) and the observed biological activity and metabolic fate would be a crucial aspect of the SAR studies for this compound class. Such studies would provide valuable insights for designing analogs with improved metabolic stability and a more favorable safety profile. However, no experimental data on the chemical reactivity and its correlation with the biological activity of 1-(Thian-4-yl)-1,4-diazepane are currently available.

Future Research Directions and Therapeutic Hypothesis Development for 1 Thian 4 Yl 1,4 Diazepane Analogues

Rational Design and Synthesis of Next-Generation Compound Libraries

The future development of therapeutic agents based on the 1-(Thian-4-yl)-1,4-diazepane scaffold hinges on the rational design and synthesis of diverse compound libraries. This approach will allow for a systematic exploration of the chemical space around the core structure to identify analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Design Strategies:

Scaffold Modification: The inherent flexibility of the 1,4-diazepane ring can be modulated to create conformationally constrained analogues. nih.gov This can be achieved by introducing rigidifying elements, such as double bonds or fused ring systems, which can lock the molecule into a bioactive conformation for a specific target, potentially increasing potency and reducing off-target effects.

Substituent Diversity: A key strategy will involve the systematic variation of substituents on both the thian and diazepane rings. For the thian moiety, modifications could include oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, or the introduction of various substituents on the ring to modulate lipophilicity and target interactions. On the 1,4-diazepane ring, the secondary amine offers a prime position for introducing a wide array of functional groups, including aromatic and heterocyclic moieties that have proven effective in other diazepane-based ligands. nih.gov

Fragment-Based and Structure-Based Design: Leveraging computational tools, fragment-based and structure-based design can guide the synthesis of next-generation libraries. By identifying key pharmacophoric features and utilizing the crystal structures of potential biological targets, novel analogues with a higher probability of successful target engagement can be designed. For instance, incorporating moieties known to inhibit amyloid-β (Aβ) aggregation could be a viable strategy for developing therapeutics for Alzheimer's disease. uwaterloo.ca

Synthetic Methodologies:

The synthesis of these next-generation libraries can be achieved through various established and innovative chemical strategies. Solution-phase parallel synthesis is a viable approach for producing a diverse set of analogues for initial screening. doi.org More complex structures, including spirocyclic and fused-ring systems, can be accessed through catalytic annulation reactions. researchgate.net A common synthetic route for derivatization involves starting with a protected 1,4-diazepane, such as 1-Boc-1,4-diazepane, followed by acylation and subsequent N-alkylation to introduce the desired diversity elements. nih.gov

Identification of Novel Biological Targets and Polypharmacology

The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. A crucial future direction will be to screen 1-(Thian-4-yl)-1,4-diazepane analogues against a broad panel of receptors, enzymes, and ion channels to uncover novel therapeutic applications.

Potential Biological Targets:

Based on the activities of related compounds, several target classes are of particular interest:

Central Nervous System (CNS) Targets:

Sigma Receptors (σ1 and σ2): The 1,4-diazepane scaffold has been successfully employed to develop potent sigma receptor ligands, which have potential applications as antipsychotics, and in the treatment of neurodegenerative disorders and neuropathic pain. nih.govacs.org

Orexin (B13118510) Receptors: Conformationally constrained 1,4-diazepanes have been designed as potent orexin receptor antagonists for the potential treatment of insomnia and other sleep disorders. nih.gov

GABA-A Receptors: The well-established activity of benzodiazepines, which contain a fused 1,4-diazepine ring, at GABA-A receptors suggests that novel analogues could be explored for anxiolytic and anticonvulsant properties. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Targets:

LFA-1/ICAM-1 Interaction: 1,4-diazepane-2-ones have been identified as inhibitors of the LFA-1/ICAM-1 interaction, a target for autoimmune diseases and transplantation. doi.org

Cannabinoid Receptor 2 (CB2): The 1,4-diazepane structure has served as a template for potent and selective CB2 agonists, which are of interest for their potential anti-inflammatory and analgesic effects without the psychoactive effects associated with CB1 agonism. nih.govnih.gov

Oncology Targets:

The 1,4-benzodiazepine-2,5-dione scaffold has yielded potent anticancer agents that act as protein synthesis inhibitors. acs.org Analogues of 1-(Thian-4-yl)-1,4-diazepane could be explored for similar antiproliferative activities against various cancer cell lines. nih.gov

Polypharmacology:

The complexity of diseases like cancer and neurodegenerative disorders often necessitates targeting multiple pathways simultaneously. nih.gov The 1,4-diazepane scaffold is well-suited for the design of multi-target-directed ligands (MTDLs). By strategically combining pharmacophores for different targets within a single molecule, it may be possible to develop analogues of 1-(Thian-4-yl)-1,4-diazepane with a synergistic therapeutic effect, improved efficacy, and a lower propensity for drug resistance. nih.gov

Development of Advanced Pre-clinical Models for Efficacy and Mechanism Studies

To effectively evaluate the therapeutic potential of novel 1-(Thian-4-yl)-1,4-diazepane analogues, the use of advanced preclinical models that closely mimic human disease pathology is essential. This is particularly critical for complex conditions such as neurodegenerative diseases, where traditional models have often failed to predict clinical outcomes. nih.gov

In Vivo Models:

Rodent Models of Neurodegeneration: For analogues targeting neurodegenerative diseases like Alzheimer's or Parkinson's, a range of rodent models can be employed. These include toxin-induced models (e.g., MPTP for Parkinsonism) and transgenic models that express disease-associated human proteins (e.g., amyloid precursor protein or tau for Alzheimer's). nih.govslideshare.net These models are invaluable for assessing in vivo efficacy, target engagement, and for studying the compound's effect on disease-relevant behavioral and neuropathological endpoints.

Xenograft Models for Oncology: To test the anticancer potential of new analogues, human tumor xenograft models in immunocompromised mice are the standard. acs.org These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism and provide insights into its in vivo potency and tolerability.

In Vitro and Ex Vivo Models:

Human Induced Pluripotent Stem Cells (hiPSCs): A significant advancement in preclinical modeling is the use of hiPSCs derived from patients with specific diseases. nih.gov These cells can be differentiated into relevant cell types, such as neurons or microglia, creating patient-specific disease models in a dish. nih.gov This technology offers a powerful platform for testing the efficacy of new compounds on a human genetic background and for investigating their mechanisms of action at the cellular level.

Organoid Cultures: Three-dimensional organoid cultures, which recapitulate some of the structural and functional complexity of human organs, are emerging as a bridge between traditional 2D cell culture and in vivo models. Brain organoids, for instance, can be used to study aspects of neurodevelopment and disease in a more physiologically relevant context.

The selection of appropriate preclinical models will be crucial for validating the therapeutic hypotheses for 1-(Thian-4-yl)-1,4-diazepane analogues and for generating the robust data package needed to justify progression into clinical development. semanticscholar.org

Strategies for Improving Selectivity and Potency within the 1,4-Diazepane Class

A primary challenge in drug development is optimizing a lead compound to achieve high potency for its intended target while minimizing activity at other targets to reduce side effects. For the 1,4-diazepane class, several strategies can be employed to enhance selectivity and potency.

Structure-Activity Relationship (SAR) Studies:

A systematic SAR study is fundamental to understanding how different structural modifications impact biological activity. By synthesizing and testing a series of related analogues, key structural features required for potent and selective target engagement can be identified. For the 1-(Thian-4-yl)-1,4-diazepane scaffold, this would involve exploring substitutions at all available positions on both the thian and diazepane rings. Even minor modifications can significantly alter the conformation and electronic properties of the molecule, leading to substantial changes in its interaction with a biological target. chemisgroup.us

Computational Chemistry and Molecular Modeling:

Computational approaches are indispensable for rational drug design. Docking studies can predict the binding mode of analogues within the active site of a target protein, providing insights that can guide the design of new compounds with improved interactions. nih.gov Quantitative Structure-Activity Relationship (QSAR) analysis can be used to build mathematical models that correlate structural features with biological activity, enabling the prediction of potency for virtual compounds before their synthesis. nih.gov

Bioisosteric Replacement:

The thian ring in 1-(Thian-4-yl)-1,4-diazepane can be replaced with other heterocyclic or carbocyclic rings to explore the impact on potency and selectivity. This strategy of bioisosteric replacement can lead to analogues with improved drug-like properties, such as better solubility or metabolic stability, while retaining or enhancing the desired biological activity. nih.gov For example, replacing a phenyl ring with a thienyl group has been shown to affect affinity for benzodiazepine (B76468) receptors. chemisgroup.us

Novel Drug Delivery Technologies:

Advanced drug delivery technologies, such as Proteolysis Targeting Chimeras (PROTACs), represent a novel strategy for enhancing selectivity. A PROTAC is a bifunctional molecule that links a target-binding ligand to an E3 ligase ligand, inducing the degradation of the target protein. scienceopen.com By designing a PROTAC that incorporates a 1-(Thian-4-yl)-1,4-diazepane analogue as the target-binding moiety, it may be possible to achieve highly selective degradation of a protein of interest, offering a powerful therapeutic approach. scienceopen.com

Data Tables

Table 1: Biological Activities of Representative 1,4-Diazepane Analogues

| Compound Class | Target | Potential Therapeutic Application |

| Benzofurane-substituted diazepanes | σ1 Receptor | Neurodegenerative disorders, Antipsychotic |

| Quinoline-substituted diazepanes | σ1/σ2 Receptors | Neurodegenerative disorders, Cancer |

| 1,4-Diazepane-2-ones | LFA-1/ICAM-1 | Anti-inflammatory, Autoimmune diseases |

| N,N-disubstituted 1,4-diazepanes | Orexin Receptors | Insomnia, Sleep disorders |

| Aryl 1,4-diazepanes | Cannabinoid Receptor 2 (CB2) | Anti-inflammatory, Pain |

| (1,4-diazepan-1-yl)(phenyl)methanones | Amyloid-β Aggregation | Alzheimer's Disease |

| 1,4-Benzodiazepine-2,5-diones | Protein Synthesis | Cancer |

This table is a compilation of data from various sources. nih.govnih.govuwaterloo.cadoi.orgnih.govacs.org

Q & A

How can researchers design experiments to investigate the synthetic pathways of 1-(Thian-4-yl)-1,4-diazepane while minimizing side reactions?

Answer:

Experimental design should integrate factorial design principles to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading) that influence reaction efficiency. Pre-experimental screening using computational tools (e.g., DFT calculations) can predict favorable conditions . Advanced studies should employ kinetic analysis to identify rate-limiting steps and optimize intermediate stabilization. For reproducibility, use controlled variables and statistical validation (ANOVA) to distinguish significant factors from noise .

What methodological frameworks are appropriate for resolving contradictions in reported physicochemical properties of 1-(Thian-4-yl)-1,4-diazepane?

Answer:

Contradictions in data (e.g., solubility, stability) require meta-analytical approaches to compare experimental conditions across studies. Validate findings via triangulation:

- Analytical consistency : Cross-verify using NMR, HPLC, and X-ray crystallography .

- Contextual alignment : Assess whether divergent results stem from methodological differences (e.g., solvent purity, measurement techniques) .

- Theoretical grounding : Use molecular dynamics simulations to reconcile empirical observations with predicted behavior .

How can theoretical models guide the exploration of 1-(Thian-4-yl)-1,4-diazepane’s pharmacological mechanisms?

Answer:

Link research to conceptual frameworks such as:

- Molecular docking : Predict binding affinities to target receptors (e.g., GPCRs) using software like AutoDock .

- Structure-activity relationship (SAR) : Correlate substituent effects on the thianyl and diazepane moieties with biological activity .

Advanced studies should integrate in vitro assays (e.g., enzyme inhibition) with in silico models to validate hypotheses .

What advanced techniques are recommended for characterizing the stereochemical stability of 1-(Thian-4-yl)-1,4-diazepane?

Answer:

- Chiral chromatography : Employ HPLC with chiral stationary phases to resolve enantiomers .

- Dynamic NMR : Monitor conformational changes under varying temperatures to assess rotational barriers .

- Circular dichroism (CD) : Validate optical activity and correlate with computational predictions of stereoelectronic effects .

How should researchers address challenges in scaling up the synthesis of 1-(Thian-4-yl)-1,4-diazepane for preclinical studies?

Answer:

Adopt a quality-by-design (QbD) approach:

- Process optimization : Use response surface methodology (RSM) to balance yield, purity, and cost .

- Impurity profiling : Implement LC-MS to identify and quantify byproducts during scale-up .

- Green chemistry principles : Substitute hazardous solvents (e.g., DCM) with biodegradable alternatives to enhance sustainability .

What statistical methods are critical for analyzing dose-response data in toxicity studies of 1-(Thian-4-yl)-1,4-diazepane?

Answer:

- Non-linear regression : Fit sigmoidal curves to determine LD50/EC50 values .

- Bootstrap resampling : Estimate confidence intervals for small-sample datasets .

- Multivariate analysis : Identify confounding variables (e.g., metabolic interactions) using PCA or PLS-DA .

How can researchers integrate computational and experimental data to predict the metabolic fate of 1-(Thian-4-yl)-1,4-diazepane?

Answer:

- In silico metabolism prediction : Use tools like ADMET Predictor to identify probable metabolic sites .

- Isotopic labeling : Track metabolic pathways via ¹⁴C-labeled analogs in in vitro hepatocyte assays .

- Machine learning : Train models on existing pharmacokinetic data to forecast clearance rates .

What experimental controls are essential for ensuring reproducibility in studies of 1-(Thian-4-yl)-1,4-diazepane’s reactivity?

Answer:

- Negative controls : Include solvent-only and catalyst-free reactions to isolate baseline effects .

- Internal standards : Use deuterated analogs for quantitative NMR normalization .

- Blinded analysis : Mitigate bias in data interpretation by anonymizing samples during characterization .

How can researchers validate the selectivity of 1-(Thian-4-yl)-1,4-diazepane in complex biological matrices?

Answer:

- Competitive binding assays : Test against structurally similar off-target receptors .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics in serum-containing buffers .

- CRISPR-Cas9 knockouts : Eliminate putative targets to confirm specificity in cellular models .

What strategies mitigate epistemic uncertainties in theoretical predictions of 1-(Thian-4-yl)-1,4-diazepane’s electronic properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.